![molecular formula C17H12F3N7O2 B2508310 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 1903874-88-3](/img/structure/B2508310.png)
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" is a complex molecule that is part of a broader class of compounds being investigated for their potential anticancer properties. These compounds typically feature a nicotinamide core, which is a structure derived from niacin or vitamin B3, and are modified with various substituents to enhance their biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel nicotinohydrazide derivatives and 1,3,4-oxadiazole functionalized pyridine derivatives were prepared through a series of steps, indicating a multi-step synthetic approach . Another study outlines the synthesis of nicotinamide derivatives starting from N-1-Naphthyl-3-oxobutanamide, which undergoes a series of reactions including cyclization and saponification to yield various heterocyclic compounds . These methods suggest that the synthesis of the compound would likely involve building the heterocyclic rings onto the nicotinamide core through a sequence of carefully orchestrated reactions.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, such as oxadiazoles, triazoles, and pyridines, which are known to interact with biological targets. The presence of these rings in the compound suggests that it may have a flat, aromatic structure that could facilitate stacking interactions with target biomolecules, such as proteins involved in cancer cell proliferation .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the core structure. For example, the presence of a trifluoromethyl group can increase the compound's lipophilicity, potentially enhancing its ability to penetrate cell membranes . The oxadiazole and triazole rings may also participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of the compound to its biological targets .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide" are not detailed in the provided papers, related compounds have been shown to possess properties conducive to their potential role as anticancer agents. For instance, the cytotoxicity of similar compounds against various human cancer cell lines has been evaluated, with some showing promising activity at concentrations below 15µM . The introduction of various substituents can significantly alter the solubility, stability, and overall bioavailability of these compounds, which are critical factors in their development as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds related to the query show versatility in synthesis and reactivity, serving as core structures for developing various derivatives with potential applications. For example, research on pyridinium salts and sulfonium bromide highlighted their ability to react with different reagents to produce indolizine, triazolopyridine, and benzimidazo[1,2-d]oxadiazole derivatives, showcasing the chemical flexibility and synthetic utility of these heterocyclic compounds (Dawood, 2004). Similarly, studies on nicotinamide derivatives emphasize their broad biological relevance and potential for chemical transformation, hinting at the wide-ranging scientific applications of compounds within this class (Ellinger, Fraenkel, & Abdel Kader, 1947).
Potential Applications
Biological and Pharmacological Research
The exploration of nicotinamide derivatives and related compounds has unveiled their significance in biological systems, such as their role in pellagra prevention and metabolism within mammals, insects, and bacteria. This underscores the potential biomedical applications of these compounds in studying and treating various conditions (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Material Science
The diverse reactivity of compounds similar to the query substance enables the synthesis of a wide array of heterocyclic compounds, including mesoionic heterocycles, oxadiazoles, and triazoles. These compounds have potential applications in developing new materials, catalysts, and chemical intermediates (Molina et al., 1984).
Agricultural Chemistry
Certain derivatives exhibit herbicidal activity, suggesting applications in agriculture for pest control and crop protection. The synthesis and characterization of such compounds can lead to the development of new, more efficient agrochemicals (Moran, 2003).
Eigenschaften
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N7O2/c1-9-23-16(29-26-9)11-3-2-6-27-13(24-25-14(11)27)8-22-15(28)10-4-5-12(21-7-10)17(18,19)20/h2-7H,8H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCOPCVGGZCATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

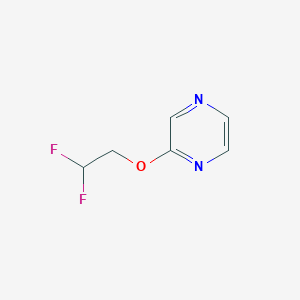
![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)
![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
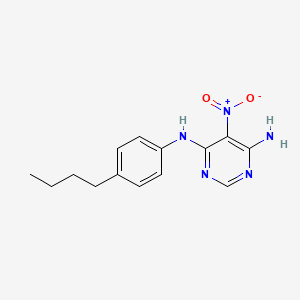
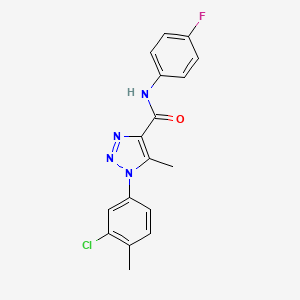
![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)
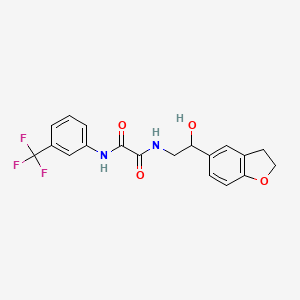
![Methyl 2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2508240.png)

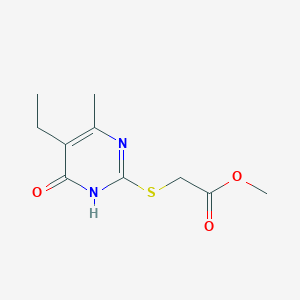
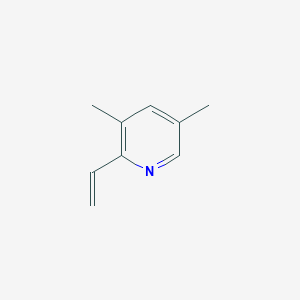
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)